5-(4-Fluorophenyl)-6-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-Fluorophenyl)-6-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for their diverse biological activities and potential therapeutic applications. The presence of fluorine, morpholine, and phenyl groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-6-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with an appropriate β-diketone.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: This involves the reaction of the pyrazole intermediate with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the 4-fluorophenyl and 3-phenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the morpholinoethyl group: This step typically involves nucleophilic substitution reactions using morpholine and an appropriate alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-6-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl and fluorophenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
5-(4-Fluorophenyl)-6-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-6-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound without the fluorophenyl, morpholinoethyl, and phenyl substitutions.
5-(4-Chlorophenyl)-6-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine: A similar compound with a chlorine atom instead of fluorine.
6-(2-Morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine: Lacks the 4-fluorophenyl group.
Uniqueness
The presence of the 4-fluorophenyl group in 5-(4-Fluorophenyl)-6-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine enhances its lipophilicity and metabolic stability, making it more effective in biological systems compared to its analogs. The morpholinoethyl group contributes to its solubility and ability to interact with biological targets, while the phenyl group adds to its overall stability and reactivity.
Properties
IUPAC Name |
4-[2-[5-(4-fluorophenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O/c25-21-8-6-19(7-9-21)23-20(10-11-28-12-14-30-15-13-28)17-29-24(27-23)22(16-26-29)18-4-2-1-3-5-18/h1-9,16-17H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIKQUKAOLGUET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CN3C(=C(C=N3)C4=CC=CC=C4)N=C2C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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